1-octadecyl-3-(3-triethoxysilylpropyl)urea 1-octadecyl-3-(3-triethoxysilylpropyl)urea
Brand Name: Vulcanchem
CAS No.: 106868-86-4
VCID: VC0009661
InChI: InChI=1S/C28H60N2O4Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-29-28(31)30-26-24-27-35(32-6-2,33-7-3)34-8-4/h5-27H2,1-4H3,(H2,29,30,31)
SMILES: CCCCCCCCCCCCCCCCCCNC(=O)NCCC[Si](OCC)(OCC)OCC
Molecular Formula: C28H60N2O4Si
Molecular Weight: 516.9 g/mol

1-octadecyl-3-(3-triethoxysilylpropyl)urea

CAS No.: 106868-86-4

VCID: VC0009661

Molecular Formula: C28H60N2O4Si

Molecular Weight: 516.9 g/mol

* For research use only. Not for human or veterinary use.

1-octadecyl-3-(3-triethoxysilylpropyl)urea - 106868-86-4

Description

1-Octadecyl-3-(3-triethoxysilylpropyl)urea, also known as N-octadecyl-N'-[3-(triethoxysilyl)propyl]urea, is a chemical compound that contains a long alkyl chain which enhances its hydrophobicity. The molecular formula of this compound is C28H60N2O4Si, and its molecular weight is 516.87300 . The presence of the long alkyl chain contributes to improved water repellency.

N-(Triethoxysilylpropyl)urea is a silane compound with a molecular formula of C10H24N2O4Si and a CAS number of 23779-32-0. It features a triethoxysilyl group, increasing its reactivity and compatibility with different substrates, making it useful in adhesives, coatings, and composite materials. N-(Triethoxysilylpropyl)urea's structure allows it to bond with both organic and inorganic materials, improving adhesion and durability in various applications.

Another related compound is 1-[3-(Trimethoxysilyl)propyl]urea, a urea-based surface modifying agent . It is used to form self-assembled monolayers (SAMs) on different surfaces .

CAS No. 106868-86-4
Product Name 1-octadecyl-3-(3-triethoxysilylpropyl)urea
Molecular Formula C28H60N2O4Si
Molecular Weight 516.9 g/mol
IUPAC Name 1-octadecyl-3-(3-triethoxysilylpropyl)urea
Standard InChI InChI=1S/C28H60N2O4Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-29-28(31)30-26-24-27-35(32-6-2,33-7-3)34-8-4/h5-27H2,1-4H3,(H2,29,30,31)
Standard InChIKey IOSZSVPLVNULBK-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCNC(=O)NCCC[Si](OCC)(OCC)OCC
Canonical SMILES CCCCCCCCCCCCCCCCCCNC(=O)NCCC[Si](OCC)(OCC)OCC
PubChem Compound 20216493
Last Modified Jul 17 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator